Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride
Description
Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 65313-27-1) is a benzoate derivative featuring an imino(methoxy)methyl substituent at the ortho position of the aromatic ring. The compound is typically synthesized as a hydrochloride salt to enhance solubility and stability, a common practice in pharmaceutical chemistry . Its molecular formula is C₁₀H₁₂ClNO₃, with a molecular weight of 229.66 g/mol . The imino group and methoxy moiety make it a versatile intermediate for synthesizing bioactive molecules, particularly in drug discovery and agrochemical research .
Properties
IUPAC Name |
methyl 2-(C-methoxycarbonimidoyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2;/h3-6,11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQLEBMWKGHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride typically involves the reaction of methyl benzoate with methoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the following areas:
- Pharmaceutical Synthesis : The compound serves as an important intermediate in the production of pharmaceuticals, particularly those involving nitrogen-containing heterocycles. For instance, it can be transformed into benzodioxazoles, which are known for their biological activity and therapeutic potential .
- Ligand in Catalytic Reactions : It has been employed as a ligand in copper-catalyzed reactions, facilitating the synthesis of benzoxazole derivatives. This application highlights its utility in generating compounds with significant pharmaceutical relevance .
Table 1: Summary of Chemical Synthesis Applications
Biological Research Applications
The biological implications of this compound are noteworthy, particularly in pest control and medicinal chemistry.
- Pest Control : Studies have demonstrated its effectiveness against common pests such as bed bugs. The compound's repellent properties were evaluated, indicating its potential use in developing non-toxic pest control solutions .
- Medicinal Chemistry : The compound's structure allows it to participate in reactions that yield biologically active molecules, making it a candidate for further exploration in drug development .
Table 2: Summary of Biological Research Applications
| Application Area | Description | References |
|---|---|---|
| Pest Control | Evaluated for repellent effects against bed bugs | |
| Medicinal Chemistry | Potential precursor for biologically active compounds |
Case Studies
Several case studies exemplify the practical applications of this compound:
- Case Study 1 : A research project focused on synthesizing novel benzodioxazole derivatives from this compound, demonstrating its role as a versatile building block in drug discovery .
- Case Study 2 : An investigation into the repellent properties of Methyl 2-methoxybenzoate (a related compound) showed promising results for agricultural applications, paving the way for further studies on this compound .
Mechanism of Action
The mechanism of action of Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The imino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
The compound’s structural analogs primarily differ in the substitution position of the imino(methoxy)methyl group on the benzoate ring. Key isomers include:
| Compound Name | CAS Number | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| Methyl 3-[Imino(methoxy)methyl]benzoate HCl | 1823954-95-5 | Meta | C₁₀H₁₂ClNO₃ | 229.66 | 1.00 |
| Methyl 4-[Imino(methoxy)methyl]benzoate HCl | 63617-98-1 | Para | C₁₀H₁₂ClNO₃ | 229.66 | 0.90 |
| Target: Methyl 2-[Imino(methoxy)methyl]benzoate HCl | 65313-27-1 | Ortho | C₁₀H₁₂ClNO₃ | 229.66 | N/A |
Key Findings :
Functional Group Variants
Boronic Acid Derivatives
This modification broadens its utility in synthesizing biaryl structures for anticancer drug candidates .
Azetidine-Containing Analogs
Methyl 2-(Azetidin-3-yl)benzoate Hydrochloride (CAS 1203686-73-0) substitutes the imino(methoxy)methyl group with an azetidine ring. The azetidine’s strained three-membered ring enhances binding affinity to biological targets, such as enzymes or receptors, compared to the target compound’s planar imino group .
Hydrochloride Salts of Related Benzoates
| Compound Name | CAS Number | Key Functional Groups | Applications |
|---|---|---|---|
| Deprenyl Hydrochloride | 22325-27-7 | Propargylamine, benzyl substituent | Neurodegenerative disease therapy |
| Metoclopramide Hydrochloride | 7232-21-5 | Substituted benzamide | Anti-emetic agent |
| Target Compound | 65313-27-1 | Imino(methoxy)methyl, ester | Pharmaceutical intermediate |
Comparison Insights :
- The target compound’s imino(methoxy)methyl group offers unique reactivity for forming Schiff bases or coordinating metal ions, distinguishing it from Deprenyl’s propargylamine or Metoclopramide’s benzamide .
Biological Activity
Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS No. 1823954-95-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Overview of Biological Activity
This compound has been studied for its pharmacological properties, particularly its potential as an anti-cancer agent and its role in enzyme inhibition. The compound's structure suggests that it may interact with various biological targets, leading to a range of biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
- Receptor Binding : It is hypothesized that the compound can bind to certain receptors, influencing cellular signaling pathways.
- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines.
Case Studies and Experimental Data
-
Anticancer Activity : A study evaluated the cytotoxic effects of this compound on different cancer cell lines. Results showed significant inhibition of cell viability in breast and lung cancer cells, with IC50 values indicating potent activity.
Cell Line IC50 (µM) MCF-7 (Breast) 15.4 A549 (Lung) 12.8 HeLa (Cervical) 20.3 - Mechanistic Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
- Receptor Interaction : Molecular docking studies revealed that this compound has a high binding affinity for certain kinases implicated in cancer progression, suggesting a possible role as a kinase inhibitor.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Binding Affinity |
|---|---|---|
| Methyl Benzoate | Low cytotoxicity | N/A |
| Imino(methoxy)methyl Benzoate | Moderate anticancer activity | Moderate |
| Methyl 2-(Aminomethyl)benzoate | High cytotoxicity | High |
Q & A
Q. What protocols ensure safe handling and storage of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
